molecular formula C16H22N4O2 B1679474 2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]- CAS No. 1026582-88-6

2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-

Cat. No. B1679474
M. Wt: 302.37 g/mol
InChI Key: PYNPWUIBJMVRIG-UHFFFAOYSA-N
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Description

“2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-” is a chemical compound with the molecular formula C16H22N4O2 . It is used in diverse scientific studies due to its unique structure, which allows for various applications, including drug discovery, material synthesis, and biological investigations.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with an amine group at positions 2 and 4, and a complex phenylmethyl group at position 5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H22N4O2) and its use in various scientific studies .

Scientific Research Applications

Nonlinear Optical Applications

Pyrimidine derivatives demonstrate significant potential in nonlinear optics (NLO), owing to their promising applications in medicine and NLO fields. Structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives have shown that pyrimidine rings are not only fundamental in DNA and RNA but also hold great promise for optoelectronic high-tech applications (Hussain et al., 2020).

Antimicrobial Activity

Pyrimidine derivatives have been explored for their antibacterial activities. A study on phenylthiazole and phenylthiophene pyrimidinediamine derivatives showed notable efficacy against E. coli and S. aureus, suggesting their potential as alternatives to conventional antibiotics (Fan et al., 2020).

Advanced Materials Development

The synthesis of polyimides containing pyridine and biphenyl units has been investigated for their thermal, mechanical, and optical properties. These materials offer high transparency and could be significant for the development of advanced materials with applications in electronics and photonics (Guan et al., 2015).

Anticancer Research

Synthesis and characterization of novel pyrimidine-4,5-diamine derivatives have shown significant anticancer activity, highlighting the role of pyrimidine derivatives in the development of new therapeutic agents (Rao et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly stated in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing to prevent potential hazards .

Future Directions

The future directions of this compound could involve further exploration of its potential applications in drug discovery, material synthesis, and biological investigations. Its potential as a dual inhibitor of ALK and HDAC also suggests possible applications in the treatment of ALK-positive NSCLC, especially Ceritinib- or Crizotinib-resistant NSCLC .

properties

IUPAC Name

5-[(4,5-dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-9(2)12-7-14(22-4)13(21-3)6-10(12)5-11-8-19-16(18)20-15(11)17/h6-9H,5H2,1-4H3,(H4,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNPWUIBJMVRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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